N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide
Description
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a furan-3-yl substituent attached to a propan-2-yl backbone and a 3-methylphenyl group at the acetamide nitrogen.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-4-3-5-14(8-12)10-16(18)17-13(2)9-15-6-7-19-11-15/h3-8,11,13H,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGGTLFQJRCDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The furan ring is then alkylated using a suitable alkyl halide in the presence of a base.
Amidation: The final step involves the reaction of the alkylated furan with 3-methylphenylacetic acid to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, potentially modulating their activity. The phenylacetamide moiety may also play a role in binding to specific proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamide Derivatives
Table 1: Structural and Physicochemical Comparisons
Structural Similarities and Divergences
- Core Acetamide Motif : All compounds share the acetamide backbone, critical for hydrogen bonding with biological targets. For example, AMG517 and suvecaltamide utilize this group for receptor binding .
- Aromatic Substituents :
- The 3-methylphenyl group in the target compound is analogous to the 4-methoxyphenyl in 20a and the trifluoromethylphenyl in AMG517 , though electronic effects differ (electron-donating methyl vs. electron-withdrawing CF₃).
- The furan-3-yl group contrasts with bicyclooctane (M1) and pyrrolotriazine (20a) , highlighting divergent strategies for steric bulk or π-system interactions.
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
This compound features a furan ring and a substituted acetamide structure, which are known to contribute to its biological properties. The compound can be synthesized through various methods involving the reaction of furan derivatives with propan-2-amine and subsequent acylation processes.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). For instance, derivatives of furan have been shown to possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
Table 1: Summary of Anticancer Activities in Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme | Cell Line Tested |
|---|---|---|---|
| Compound A | 10 | Thymidylate synthase | HeLa |
| Compound B | 15 | HDAC | MCF7 |
| Compound C | 5 | Topoisomerase II | A549 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding tyrosinase inhibition. Tyrosinase plays a crucial role in melanin synthesis, and its inhibition is desired in cosmetic applications for skin lightening. Studies on related compounds have shown varying degrees of inhibition, with some derivatives exhibiting IC50 values significantly lower than standard inhibitors like kojic acid.
Table 2: Tyrosinase Inhibition Activities
| Compound Name | IC50 (µM) | Comparison Standard |
|---|---|---|
| This compound | TBD | Kojic Acid (19.97 µM) |
Study on Antimicrobial Properties
In a recent investigation into the antimicrobial activity of furan derivatives, it was found that compounds similar to this compound exhibited promising results against various bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity.
Findings:
- Bacterial Strains Tested: E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC): Compounds showed MIC values ranging from 32 to 128 µg/mL.
Research on Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory effects of furan-containing compounds. It was demonstrated that these compounds could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Key Results:
- Cytokines Measured: TNF-alpha, IL-6
- Inhibition Rate: Up to 70% reduction in cytokine levels at optimal concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
